![molecular formula C17H15NO2 B5913639 3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one](/img/structure/B5913639.png)
3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a hydroxyl group at the 4-position, a benzyl group at the 3-position, and a methyl group at the 6-position makes this compound unique. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution: The benzyl group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-benzyl-4-oxo-6-methyl-1H-quinolin-2-one.
Reduction: Formation of 3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the benzyl and methyl groups, making it less hydrophobic and potentially less bioactive.
2-Hydroxyquinoline: Similar core structure but different substitution pattern, leading to different chemical and biological properties.
Quinoline: The parent compound without any hydroxyl, benzyl, or methyl substitutions.
Uniqueness
3-Benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which enhances its hydrophobicity and potentially its ability to interact with biological membranes and molecular targets. This makes it a promising candidate for drug development and other applications .
Properties
IUPAC Name |
3-benzyl-4-hydroxy-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-15-13(9-11)16(19)14(17(20)18-15)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGZRIAQXGFARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.